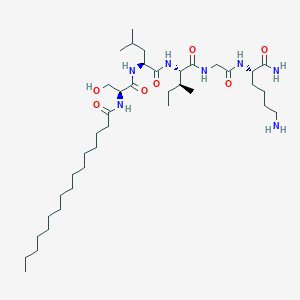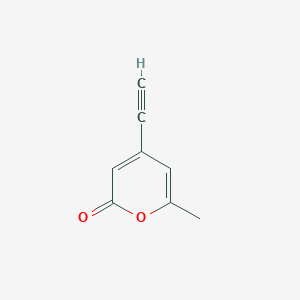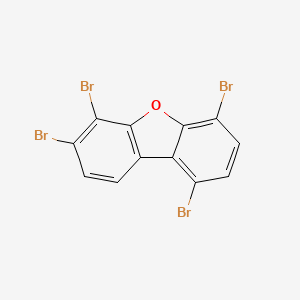
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound It is characterized by its complex structure, which includes a long-chain fatty acid (hexadecanoic acid) and a sequence of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols.
Aplicaciones Científicas De Investigación
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and skincare products due to its bioactive properties
Mecanismo De Acción
The mechanism of action of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl oligopeptides: These compounds also contain a long-chain fatty acid and a peptide sequence, making them structurally similar to L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-.
Acetyl hexapeptide-49: Another peptide used in cosmetics, known for its skin-soothing properties.
Palmitoyl tripeptide-5: Known for its ability to stimulate collagen production in the skin.
Uniqueness
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence and the presence of a long-chain fatty acid. This combination imparts distinct bioactive properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
562834-14-4 |
|---|---|
Fórmula molecular |
C39H75N7O7 |
Peso molecular |
754.1 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C39H75N7O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-33(48)44-32(27-47)38(52)45-31(25-28(3)4)37(51)46-35(29(5)7-2)39(53)42-26-34(49)43-30(36(41)50)22-20-21-24-40/h28-32,35,47H,6-27,40H2,1-5H3,(H2,41,50)(H,42,53)(H,43,49)(H,44,48)(H,45,52)(H,46,51)/t29-,30-,31-,32-,35-/m0/s1 |
Clave InChI |
GVSJEKBTQQCFIH-IIXYZMIMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)



![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)

![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
